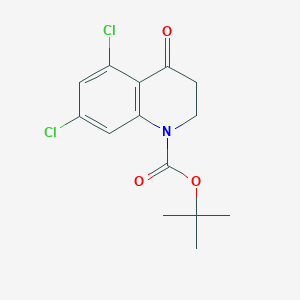

N-Boc-5,7-dichloro-2,3-dihydroquinolin-4(1H)-one

Description

Properties

IUPAC Name |

tert-butyl 5,7-dichloro-4-oxo-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3/c1-14(2,3)20-13(19)17-5-4-11(18)12-9(16)6-8(15)7-10(12)17/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOUCKOPJUEZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Quinoline Derivative

Chlorination is achieved using selective chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride under controlled temperature to install chlorine atoms at the 5 and 7 positions of the quinoline ring. This step is critical for obtaining the dichloro substitution pattern required for the target compound.

- Typical Conditions: Reaction in an inert solvent (e.g., dichloromethane) at 0–25 °C.

- Monitoring: TLC and NMR spectroscopy to confirm substitution pattern.

- Outcome: Formation of 5,7-dichloro-2,3-dihydroquinolin-4(1H)-one intermediate.

Boc Protection of Nitrogen

The Boc protecting group is introduced by reacting the chlorinated quinolinone with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) and a base such as triethylamine (Et3N).

- Typical Conditions: Room temperature stirring overnight in an aprotic solvent such as dichloromethane.

- Mechanism: Nucleophilic attack of the nitrogen on Boc2O facilitated by DMAP catalysis.

- Outcome: Formation of this compound with enhanced stability.

Purification

The crude product is purified by silica gel chromatography using a mixture of petroleum ether and ethyl acetate or by recrystallization from suitable solvents such as methanol or ethyl acetate.

- Verification: Purity and structure confirmed by NMR (1H, 13C), IR, and mass spectrometry.

- Yield: Typically high, reflecting the efficiency of the Boc protection step.

Representative Reaction Scheme

5,7-dichloro-2,3-dihydroquinolin-4(1H)-one + Boc2O + DMAP + Et3N → this compound

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Time: Overnight (~12–18 h)

Research Findings and Optimization Insights

- The Boc protection step is highly efficient and significantly improves the compound's solubility in organic solvents, facilitating further synthetic transformations.

- Chlorination requires careful control of reagent equivalents and temperature to avoid poly-chlorination or side reactions.

- The Boc group prevents unwanted side reactions at the nitrogen during subsequent synthetic steps, making this compound a valuable intermediate.

- Purity and yield optimization are typically achieved by adjusting solvent systems and purification techniques.

Spectroscopic and Analytical Data Summary

| Technique | Observations for this compound |

|---|---|

| 1H NMR | Characteristic signals for Boc tert-butyl group (~1.4 ppm, singlet), aromatic protons, and NH proton |

| 13C NMR | Signals corresponding to Boc carbonyl (~150 ppm), aromatic carbons, and tert-butyl carbons |

| IR Spectroscopy | Strong absorption bands for carbonyl group (~1700 cm^-1) and Boc carbamate (~1680 cm^-1) |

| Mass Spectrometry | Molecular ion peak at m/z = 316.2 consistent with molecular weight |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Yield (%) | Key Notes |

|---|---|---|---|---|

| Chlorination | N-chlorosuccinimide, DCM, 0–25 °C | Introduce Cl at 5,7 positions | 70–85 | Control to avoid over-chlorination |

| Boc Protection | Boc2O, DMAP, Et3N, DCM, rt, overnight | Protect N atom | 80–95 | Improves solubility and stability |

| Purification | Silica gel chromatography or recrystallization | Isolate pure compound | Variable | Confirmed by NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions

N-Boc-5,7-dichloro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carbonyl group to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the chlorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-Boc-5,7-dichloro-2,3-dihydroquinolin-4(1H)-one is characterized by the following molecular properties:

- Molecular Formula : C14H15Cl2NO3

- Molecular Weight : 316.2 g/mol

- Structural Features : The compound contains a quinoline core with dichloro substitutions at positions 5 and 7, and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the quinoline ring.

Biological Activities

The compound exhibits a range of biological activities that make it a valuable scaffold in drug discovery:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Evaluation

A study conducted on various derivatives of this compound demonstrated its efficacy against lung cancer cell lines (A549). The MTT assay revealed that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as lead compounds for further development .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the quinoline structure enhanced antibacterial efficacy, suggesting a structure-activity relationship that can be exploited in drug design .

Mechanism of Action

The mechanism of action of N-Boc-5,7-dichloro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Halogens : Chlorine at positions 5 and 7 (target compound) vs. bromine at 6 and 8 () alters electronic density and reactivity. Chlorine’s smaller size may enhance solubility compared to brominated analogues .

- N-Boc Group : The Boc-protected derivative exhibits improved stability during storage and reactions compared to the unprotected parent compound .

Synthetic Flexibility :

- Suzuki-Miyaura cross-coupling () enables aryl functionalization but requires palladium catalysts, whereas PPA-mediated cyclization () is a cost-effective, one-pot method for core structure synthesis.

- The asymmetric aza-Michael reaction () introduces chirality but with lower yields (~50%), contrasting with the high efficiency of PPA-based methods .

Applications: Photophysical Properties: Brominated analogues () exhibit tunable fluorescence, making them suitable for optoelectronic materials, whereas the N-Boc derivative is primarily a synthetic intermediate .

Research Findings and Comparative Data

Reactivity in Cross-Coupling Reactions

- This compound: The Boc group and chlorine atoms facilitate selective functionalization at C3 and C8 positions, as demonstrated in palladium-catalyzed couplings. However, steric hindrance from the Boc group may slow reaction kinetics compared to unprotected analogues .

- 6,8-Dibromo Analogues () : Bromine’s superior leaving-group ability enhances reactivity in Suzuki-Miyaura couplings, enabling synthesis of bis-arylethenyl derivatives with extended π-conjugation for optoelectronic applications .

Thermal and Chemical Stability

- The Boc group increases thermal stability (decomposition >200°C) compared to unprotected dihydroquinolinones, which degrade at ~180°C .

- Chlorinated derivatives exhibit greater resistance to oxidation than brominated counterparts due to stronger C–Cl bonds .

Biological Activity

N-Boc-5,7-dichloro-2,3-dihydroquinolin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from recent research findings.

Chemical Overview

- Chemical Formula : C14H15Cl2NO3

- Molecular Weight : 316.18 g/mol

- CAS Number : 71741605

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in biological systems. The presence of chlorine atoms at the 5 and 7 positions of the quinoline ring is significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been investigated against various pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve interference with microbial cell wall synthesis and disruption of metabolic processes.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

This compound has also been studied for its anticancer potential. Research indicates that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxic effects. The compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 15.0 | Cell cycle arrest | |

| A549 | 10.0 | Mitochondrial pathway activation |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.

- Receptor Binding : It has the potential to bind to receptors that regulate cell growth and apoptosis.

- Signal Transduction Modulation : By modulating signaling pathways such as MAPK and PI3K/Akt, it influences cellular responses to stress and growth signals.

Q & A

Basic: What are the common synthetic routes for N-Boc-5,7-dichloro-2,3-dihydroquinolin-4(1H)-one?

Answer:

The synthesis typically involves:

Cyclization : Reacting substituted 2-aminoacetophenone derivatives with aldehydes under organocatalytic conditions. Pyrrolidine in aqueous ethanol efficiently promotes cyclization to form the dihydroquinolinone core .

Chlorination : Electrophilic chlorination at the 5- and 7-positions using reagents like POCl₃ or N-chlorosuccinimide (NCS).

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Key optimization parameters include solvent choice (e.g., greener ethanol/water mixtures) and catalyst loading (pyrrolidine at 10–15 mol%) to achieve yields >80% .

Basic: How is the structure of this compound confirmed experimentally?

Answer:

- Spectroscopy :

- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve stereochemistry and confirm substituent positions .

Advanced: What strategies enable regioselective chlorination at the 5- and 7-positions?

Answer:

Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., methoxy) on the quinolinone ring direct electrophilic chlorination. For dichlorination, sequential reactions under controlled temperatures (0–25°C) prevent overhalogenation.

- Protection/Deprotection : Temporarily protecting reactive sites (e.g., amines) with Boc ensures selective chlorination at desired positions .

Advanced: How do the Boc and dichloro substituents influence further derivatization?

Answer:

- Boc Group : Protects the amine, enabling selective functionalization (e.g., Suzuki coupling at halogenated positions). Acidic deprotection (e.g., TFA) regenerates the free amine for subsequent reactions.

- Dichloro Substituents : Act as leaving groups in nucleophilic aromatic substitution or participate in cross-coupling (e.g., Pd-catalyzed coupling with boronic acids) .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted based on compound retention).

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals. Monitor by TLC or HPLC (>95% purity) .

Advanced: Are computational models used to predict the biological activity of this compound?

Answer:

- QSAR Studies : Models based on dihydroquinolinone analogs suggest dichloro substitutions enhance lipophilicity and membrane permeability, correlating with anticancer activity .

- Molecular Docking : Simulations predict interactions with targets like topoisomerases or kinase enzymes, guiding lead optimization .

Basic: What spectroscopic techniques are critical for characterizing intermediates?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex intermediates (e.g., diastereomers).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₈Cl₂NO₃) .

Advanced: How can contradictions in reported synthetic yields be resolved?

Answer:

- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent polarity, temperature) to identify optimal conditions.

- Mechanistic Insights : Compare methods using pyrrolidine (organocatalytic, greener) vs. metal catalysts (higher yields but solvent toxicity). Contradictions often arise from solvent choice (aqueous vs. organic) and workup procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.